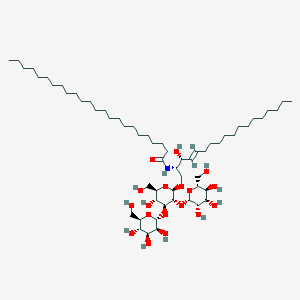
Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate is a useful research compound. Its molecular formula is C12H9Cl2NO2S and its molecular weight is 302.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant and Anti-inflammatory Agents
Research has explored the synthesis and evaluation of benzofused thiazole derivatives, including Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate, for their potential as antioxidant and anti-inflammatory agents. A study demonstrated that some of these derivatives exhibit significant anti-inflammatory activity, comparable to standard references, and potent antioxidant activity against various reactive species. This suggests that these compounds could serve as a basis for developing new anti-inflammatory and antioxidant therapies (Raut et al., 2020).
Synthesis of Heterocyclic Compounds
The synthetic versatility of thiazole derivatives has been harnessed for the creation of various heterocyclic compounds. 4-(2-R-Aryl)-1,2,3-chalcogenadiazoles have been used to synthesize a range of heterocyclic structures, such as 1-benzofurans and indoles, highlighting the pivotal role of thiazole-based compounds in advancing synthetic organic chemistry and drug discovery (Petrov & Androsov, 2013).
Environmental Impact Assessment
Another facet of research on compounds like this compound concerns their environmental fate and impact, particularly when related to organochlorine compounds. Studies on chlorophenols, which share structural similarities with thiazole derivatives, indicate moderate toxicity to aquatic and mammalian life, with specific chlorophenols exhibiting considerable toxicity upon long-term exposure. This research is crucial for understanding the environmental persistence and bioaccumulation potential of such chemicals (Krijgsheld & Gen, 1986).
Thermoelectric Materials
Additionally, thiazole derivatives are being investigated for their potential in thermoelectric materials. Poly(3,4-ethylenedioxythiophene) (PEDOT), a polymer with a thiazole-like structure, has shown promise as an organic thermoelectric material. Research into optimizing the thermoelectric performance of PEDOT-based materials suggests the possibility of their application in energy conversion technologies, underscoring the broad applicability of thiazole derivatives beyond pharmaceutical uses (Yue & Xu, 2012).
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Properties
IUPAC Name |
ethyl 2-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2S/c1-2-17-12(16)10-6-18-11(15-10)7-3-8(13)5-9(14)4-7/h3-6H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMLDBROWJVLEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00569506 |
Source


|
| Record name | Ethyl 2-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132089-38-4 |
Source


|
| Record name | Ethyl 2-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,9-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B144872.png)

![7-Methylimidazo[1,5-a]pyridine](/img/structure/B144877.png)
![(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate](/img/structure/B144879.png)

![(11E)-3-hydroxy-10-methyl-7-propan-2-yl-11-(3,5,6-trihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B144882.png)






